Isotopic Enrichment and Mass Shift
Thioridazine-d3 Hydrochloride exhibits a +3 Da mass shift relative to unlabeled thioridazine hydrochloride due to the substitution of three hydrogen atoms with deuterium at the N-methyl position of the piperidine ring [1]. This mass difference enables chromatographic co-elution with baseline mass spectrometric resolution, facilitating selective detection without interference from the native analyte [2]. The deuteration pattern is specifically located at the N-methyl group, as confirmed by the IUPAC name '2-methylsulfanyl-10-[2-[1-(trideuteriomethyl)piperidin-2-yl]ethyl]phenothiazine;hydrochloride' [1].
| Evidence Dimension | Mass-to-Charge Ratio (m/z) of Precursor Ion |
|---|---|
| Target Compound Data | m/z 374.1 (Thioridazine-d3) |
| Comparator Or Baseline | m/z 371.1 (Unlabeled Thioridazine) |
| Quantified Difference | +3.0 Da |
| Conditions | Positive ion electrospray ionization (ESI+) mode; precursor ion mass determined by full scan MS. |
Why This Matters
This +3 Da mass shift is the foundational property that enables thioridazine-d3 to function as an effective internal standard, as it provides a unique MRM transition (m/z 374.1 → 129.1) that is free from isotopic cross-talk with the native analyte (m/z 371.1 → 126.1) [2].
- [1] PubChem. (2026). Thioridazine-d3 Hydrochloride. Compound Summary for CID 45040521. National Center for Biotechnology Information. View Source
- [2] Moon, K.-S., Song, J.-M., & Ahn, S.-H. (2025). Simultaneous Determination of Thioridazine and Its Metabolites by UHPLC–MS/MS With Application to a Pharmacokinetic Study in Rats. Biomedical Chromatography, 39(6), e70298. View Source
